Cellular Potency Against Wnt Signaling: GNF-6231 Demonstrates Comparable IC50 to LGK974 in Distinct Assay Formats
In a Wnt3a co-culture reporter gene assay (TM3 Wnt-Luc and L-cell Wnt3A co-culture), GNF-6231 inhibits Wnt signaling with an IC50 of 0.8 nM [1]. By comparison, the clinical-stage PORCN inhibitor LGK974 (WNT974) shows an IC50 of 0.4 nM in a TM3 cell Wnt-Luc reporter assay . While LGK974 appears slightly more potent in this specific context, the assays differ in cell lines and reporter constructs, and cross-study comparisons should be interpreted cautiously. GNF-6231 also demonstrates a pIC50 of 9.1 against human PORCN in the IUPHAR/BPS Guide to Pharmacology database, compared to 9.0 for LGK974 and 8.5 for ETC-159 [2]. This places GNF-6231's potency within the same order of magnitude as leading clinical candidates, supporting its use as a robust tool compound.
| Evidence Dimension | Cellular IC50 for Wnt signaling inhibition |
|---|---|
| Target Compound Data | 0.8 nM (Wnt3a co-culture RGA) |
| Comparator Or Baseline | LGK974: 0.4 nM (TM3 Wnt-Luc assay) |
| Quantified Difference | GNF-6231 is ~2-fold less potent than LGK974 in these specific assay formats, but with a higher reported pIC50 (9.1 vs 9.0) against human PORCN. |
| Conditions | TM3 Wnt-Luc cells co-cultured with L-cell Wnt3A cells; 24 h treatment; Bright-Glo Luciferase Assay System [1]. |
Why This Matters
GNF-6231 provides Wnt pathway inhibition potency comparable to clinical-stage PORCN inhibitors, making it a suitable and economical preclinical alternative for target validation studies.
- [1] Cheng D, et al. ACS Med Chem Lett. 2016;7(7):676-80. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Porcupine O-acyltransferase Ligand Pharmacology Data. Accessed 2026. View Source
